molecular formula C17H15F3N2O3 B5186048 N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B5186048
M. Wt: 352.31 g/mol
InChI Key: BGMBBKDBOWLNQV-UHFFFAOYSA-N
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Description

The study of compounds similar to N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves understanding their chemical synthesis, molecular structure, and various properties. These compounds are often explored for their potential applications in diverse fields such as materials science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

Compounds with structures similar to the one are typically synthesized through reactions involving acid-catalyzed condensation, protection and deprotection of functional groups, and utilization of directing groups for C-H activation. For instance, derivatives of benzylidene and methoxybenzyl have been synthesized using base-catalyzed reactions and acid-catalyzed reactions in solvents like ethanol under reflux conditions (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structures of these compounds are often elucidated using techniques such as infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. These studies reveal the geometric configuration, bond lengths, angles, and the presence of intramolecular hydrogen bonding, which significantly influences the compound's physical and chemical properties (Șahin et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including Claisen/retro-Claisen reactions, cycloadditions, and debenzylation, which are essential for their synthesis and modification. The presence of methoxy and trifluoromethyl groups influences their reactivity and the types of reactions they can participate in. Reactions such as oxidative debenzylation have been utilized for the synthesis and modification of methoxybenzyl derivatives (Yoo et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and boiling points, are influenced by the molecular structure. The presence of methoxy and trifluoromethyl groups affects the compound's polarity, impacting its solubility in various solvents. Studies on similar compounds can provide insights into how these functional groups affect physical properties (Yeap et al., 2006).

Chemical Properties Analysis

Chemical properties, including reactivity towards acids, bases, oxidizing agents, and other chemicals, are crucial for understanding the compound's behavior in different environments. The electron-donating and withdrawing effects of the methoxy and trifluoromethyl groups play a significant role in these properties. Analyses of similar compounds provide valuable information on how these groups influence chemical stability, reactivity, and interactions with other molecules (Karabulut et al., 2014).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-25-14-7-5-11(6-8-14)10-21-15(23)16(24)22-13-4-2-3-12(9-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMBBKDBOWLNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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